1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea
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Overview
Description
1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea is a chemical compound that features a thiourea group attached to a dioxothiolan ring
Preparation Methods
The synthesis of 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea typically involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base. The reaction is carried out in an ethanol or ethanol-dimethylformamide mixture to optimize yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure consistency and quality.
Chemical Reactions Analysis
1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of pesticides and fungicides due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form hydrogen bonds and other interactions with active sites, affecting the function of the target molecules. The dioxothiolan ring may also play a role in stabilizing these interactions .
Comparison with Similar Compounds
Similar compounds to 1-(1,1-Dioxothiolan-3-yl)-3-methylthiourea include:
Potassium (1,1-Dioxothiolan-3-yl)-dithiocarbamate: Used as a fungicide with selective action.
3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]benzoic acid: Another compound with a dioxothiolan ring, used in various chemical applications.
S-(1,1-Dioxothiolan-3-yl)ethanethioate: Known for its use in organic synthesis.
The uniqueness of this compound lies in its specific combination of the thiourea group and the dioxothiolan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S2/c1-7-6(11)8-5-2-3-12(9,10)4-5/h5H,2-4H2,1H3,(H2,7,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZLCYJWWYBRGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1CCS(=O)(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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